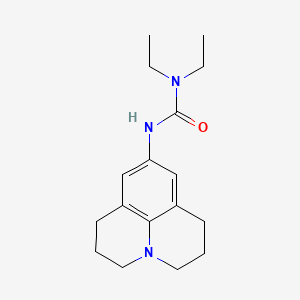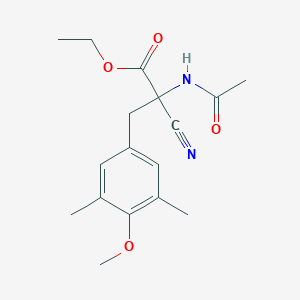
Nintedanib impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Nintedanib impurity D involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity compound .
化学反応の分析
Nintedanib impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Nintedanib impurity D is used in scientific research to study the pharmacokinetics and pharmacodynamics of Nintedanib . It helps in understanding the metabolic pathways and the formation of impurities during the synthesis of Nintedanib. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .
作用機序
Nintedanib impurity D, like Nintedanib, is believed to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor . By binding to these receptors, it blocks the signaling pathways that lead to cell proliferation and migration.
類似化合物との比較
Nintedanib impurity D can be compared with other impurities of Nintedanib, such as Nintedanib impurity A and Nintedanib impurity 1 . While all these impurities share a similar core structure, they differ in their substituents and molecular weights. This compound is unique due to its specific chemical structure and the presence of a methylamino group .
特性
CAS番号 |
1139455-52-9 |
|---|---|
分子式 |
C32H35N5O4 |
分子量 |
553.7 g/mol |
IUPAC名 |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
InChIキー |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


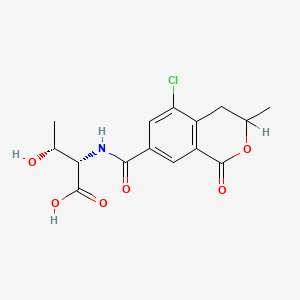

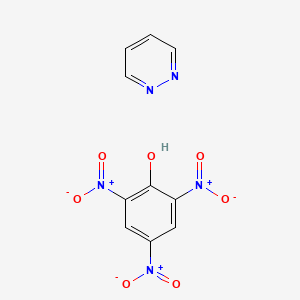

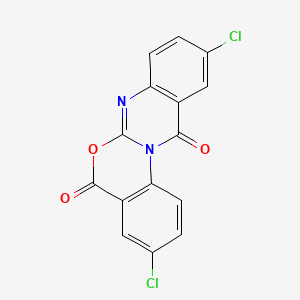

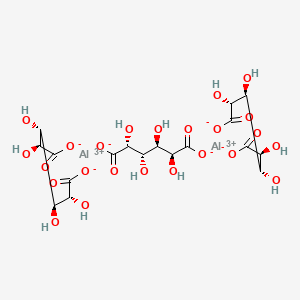
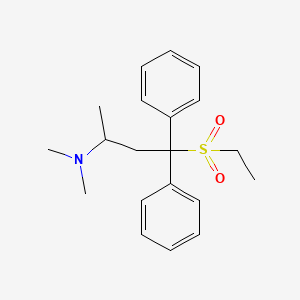

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
